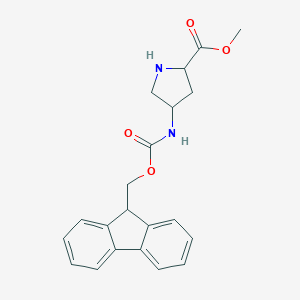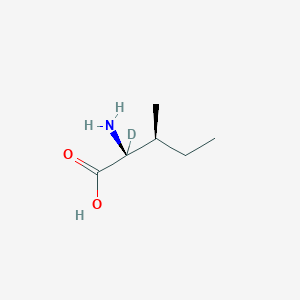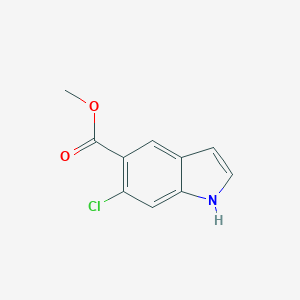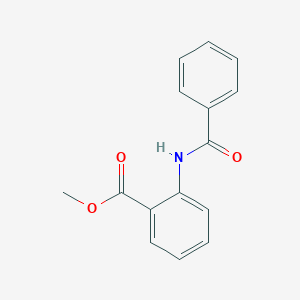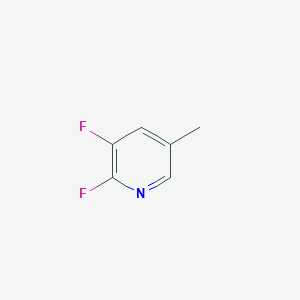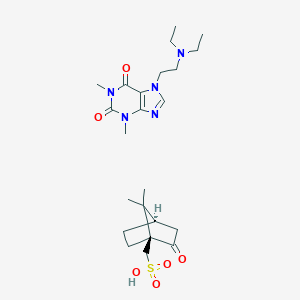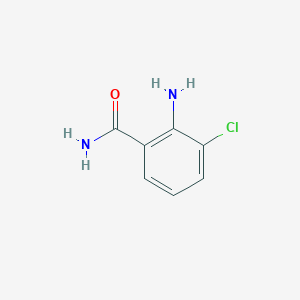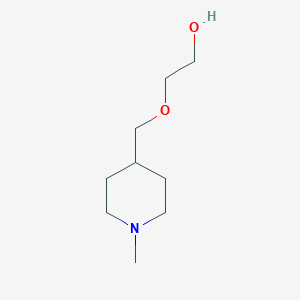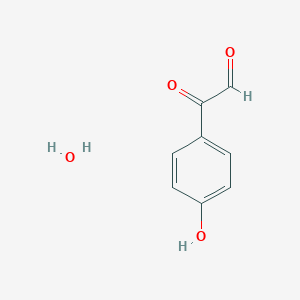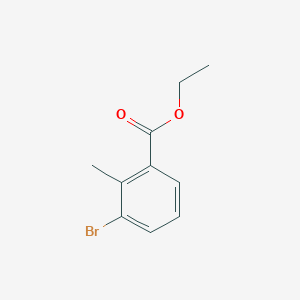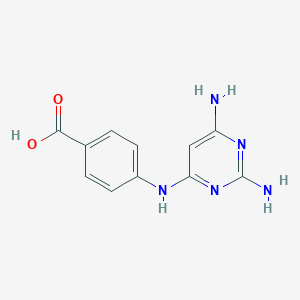![molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1240466-16-3](/img/structure/B171684.png)
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as this compound, is a useful research compound. Its molecular formula is C29H29F6N3S and its molecular weight is 565.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that thiourea derivatives, such as this compound, are often used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound operates by employing explicit double hydrogen bonding . This allows it to activate substrates and stabilize partially developing negative charges in the transition states . This is a key feature of (thio)urea derivatives used as organocatalysts .
Biochemical Pathways
It is known that thiourea derivatives are used extensively in promoting organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action would depend on the specific reactions it is used to catalyze. As an organocatalyst, it would facilitate various organic transformations . The exact molecular and cellular effects would depend on the specific context of its use.
Biochemical Analysis
Biochemical Properties
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. This compound is known to activate substrates and stabilize partially developing negative charges in transition states, which is essential for catalyzing organic transformations . The interactions of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea with biomolecules are primarily mediated by its ability to form double hydrogen bonds, making it a valuable tool in biochemical research .
Cellular Effects
The effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins involved in these processes, thereby altering cellular responses and metabolic pathways . The impact of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on cell signaling pathways is particularly noteworthy, as it can lead to changes in gene expression and subsequent cellular behavior.
Molecular Mechanism
The molecular mechanism of action of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with biomolecules through hydrogen bonding and other non-covalent interactions. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their activation or inhibition . The ability of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea to stabilize transition states and activate substrates is a key aspect of its mechanism of action . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is most effective .
Metabolic Pathways
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . The interactions of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea with metabolic pathways are complex and can result in significant alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within cells can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-CLJLJLNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

